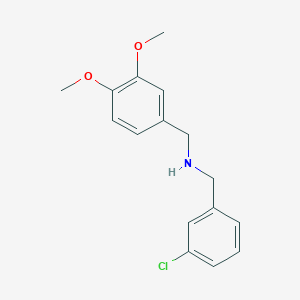

(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine” is a chemical compound with the molecular formula C16H18ClNO2 . It is a solid substance and its IUPAC name is (3-chlorophenyl)-N-(3,4-dimethoxybenzyl)methanamine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H18ClNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 372.69 . It is a solid at room temperature . The compound’s InChI key is VXTNUVZACXGNFM-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Reactions

- (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and its derivatives are key intermediates in various chemical syntheses. For instance, N-(3′,5′-dimethyl-4′-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine is a significant intermediate in the synthesis of isoindolines (B. Raju, P. Neelakantan, U. T. Bhalerao, 2007).

- The compound is used in the synthesis of oligoribonucleotides, particularly as a protecting group for the 2′-hydroxyl group in their synthesis (H. Takaku, T. Ito, K. Imai, 1986).

- It has been employed as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides, showcasing its versatility in organic synthesis (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).

Application in Drug Synthesis

- The compound has been used in the synthesis of labeled compounds like papaverine and quinopavine, which are significant in pharmacological studies (S. Ithakissios, G. Tsatsas, J. Nikokavouras, A. Tsolis, 1974).

Photogeneration and Coating Applications

- It is involved in the photogeneration of organic amines from alpha-dimethyl-3,5-dimethoxybenzyl carbamates, which is a novel approach in thin film coatings (J. Fréchet, J. Cameron, 1991).

Role in Biological Studies

- Derivatives of this compound have been studied for their potential as peripheral dopamine blocking agents, indicating its importance in neuropharmacological research (C. H. Jarboe, S. Lipson, M. Bannon, D. Dunnigan, 1978).

Other Chemical Applications

- The compound's derivatives have been used as protecting groups in the synthesis of glycosyl donors, showcasing its utility in carbohydrate chemistry (N. Kelly, K. Jensen, 2001).

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-19-15-7-6-13(9-16(15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFPEAPJBUBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366383 |

Source

|

| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423736-96-3 |

Source

|

| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-tert-butylphenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]quinoline](/img/structure/B444726.png)

![N-[3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B444728.png)

![2-[(2,3-Dimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444732.png)

![Methyl 2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B444736.png)

![2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B444738.png)

![2-[2,4-Dibromo-6-(diphenylphosphorylmethyl)phenoxy]ethanol](/img/structure/B444739.png)

![Propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444741.png)

![2-(5-bromo-3-{2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl}-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl)-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B444743.png)

![Methyl 4-(4-isopropylphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B444745.png)

![6-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B444748.png)

![(2Z)-N-(4-fluorophenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444751.png)